molecular formula C10H20O2Sn B12721334 Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- CAS No. 15238-97-8

Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)-

Cat. No.: B12721334
CAS No.: 15238-97-8
M. Wt: 290.97 g/mol
InChI Key: NAOJTQGBUVHQLM-UHFFFAOYSA-M
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Description

Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- is an organotin compound characterized by the presence of a tin atom bonded to three ethyl groups and a (2-methyl-1-oxo-2-propenyl)oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- typically involves the reaction of triethylstannane with (2-methyl-1-oxo-2-propenyl)oxy compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler organotin derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Stannane, tributyl((2-methyl-1-oxo-2-propenyl)oxy)-: Similar structure but with butyl groups instead of ethyl groups.

    Stannane, trimethyl((2-methyl-1-oxo-2-propenyl)oxy)-: Contains methyl groups instead of ethyl groups.

Uniqueness

Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- is unique due to its specific combination of ethyl groups and the (2-methyl-1-oxo-2-propenyl)oxy moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

15238-97-8

Molecular Formula

C10H20O2Sn

Molecular Weight

290.97 g/mol

IUPAC Name

triethylstannyl 2-methylprop-2-enoate

InChI

InChI=1S/C4H6O2.3C2H5.Sn/c1-3(2)4(5)6;3*1-2;/h1H2,2H3,(H,5,6);3*1H2,2H3;/q;;;;+1/p-1

InChI Key

NAOJTQGBUVHQLM-UHFFFAOYSA-M

Canonical SMILES

CC[Sn](CC)(CC)OC(=O)C(=C)C

Origin of Product

United States

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